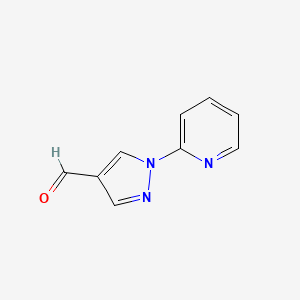

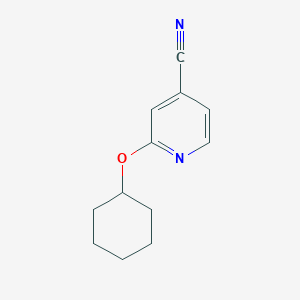

6-(Piperidin-1-yl)pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

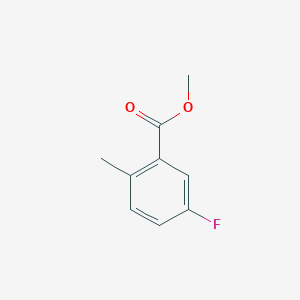

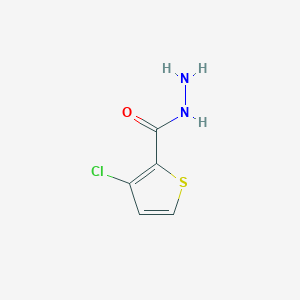

6-(Piperidin-1-yl)pyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with a piperidinyl group and a carbonitrile group. This structure is a common motif in various synthesized pyridine derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-component reactions. For instance, a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes in the presence of piperidine can lead to the formation of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles . Another example is the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile using malononitrile, 4-methoxybenzaldehyde, and piperidine, which yields a product through a one-pot reaction at room temperature .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods. For example, the structure of a dichlorothiophene-substituted pyridine derivative was elucidated using 1H, 13C NMR, and 2D NMR spectra, as well as X-ray single crystal analysis . Similarly, the structure of a piperidinyl-substituted pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions due to their reactive sites. The presence of a carbonitrile group can lead to nucleophilic addition reactions, while the piperidinyl group can be involved in reactions typical of secondary amines. The specific reactivity would depend on the substitution pattern and the presence of other functional groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of a piperidinyl-substituted pyridine derivative revealed that the piperidine ring adopts a chair conformation and the pyridine ring is essentially planar . The presence of substituents can affect the compound's solubility, melting point, and stability. Spectroscopic analysis, such as IR and UV-vis absorption, can provide insights into the electronic properties of these compounds .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Synthesis of Aromatic Copolyamides

-

Anti-tubercular Agents

Safety And Hazards

Zukünftige Richtungen

Piperidine derivatives, such as “6-(Piperidin-1-yl)pyridine-3-carbonitrile”, have potential for further exploration given their importance in the pharmaceutical industry12. However, specific future directions for this compound are not available in the retrieved data.

Please note that this analysis is based on the available data and may not be comprehensive due to the limited information on “6-(Piperidin-1-yl)pyridine-3-carbonitrile”. Further research and studies are needed to provide a more detailed analysis.

Eigenschaften

IUPAC Name |

6-piperidin-1-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOETXRQFXRLQGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640974 |

Source

|

| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Piperidin-1-yl)pyridine-3-carbonitrile | |

CAS RN |

501378-38-7 |

Source

|

| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1323259.png)

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)